molecular formula C6H11LiO4 B12853744 (S)-Mevalonic acid lithium salt

(S)-Mevalonic acid lithium salt

Cat. No.: B12853744
M. Wt: 154.1 g/mol
InChI Key: PVWNXFFXFNEHDZ-RGMNGODLSA-M
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Description

(S)-Mevalonic acid lithium salt: is a lithium salt form of (S)-Mevalonic acid, a key intermediate in the mevalonate pathway. This pathway is crucial for the biosynthesis of sterols, including cholesterol, and other isoprenoids. The compound plays a significant role in cell growth and proliferation, making it a valuable substance in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Mevalonic acid lithium salt typically involves the following steps:

    Starting Material: The process begins with the synthesis of (S)-Mevalonic acid.

    Lithium Salt Formation: (S)-Mevalonic acid is then reacted with a lithium base, such as lithium hydroxide, in an aqueous solution to form this compound.

The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the required production volume.

    Purification: Techniques such as crystallization or chromatography to ensure high purity.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-Mevalonic acid lithium salt undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form mevalonate-5-phosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other polar solvents.

    Catalysts: Various metal catalysts depending on the reaction.

Major Products

    Mevalonate-5-phosphate: A key intermediate in the mevalonate pathway.

    Isopentenyl pyrophosphate: Another crucial intermediate in isoprenoid biosynthesis.

Scientific Research Applications

(S)-Mevalonic acid lithium salt is extensively used in scientific research due to its role in the mevalonate pathway. Its applications include:

    Chemistry: Used as a precursor in the synthesis of various isoprenoids and sterols.

    Biology: Studied for its role in cell growth and proliferation.

    Medicine: Investigated for its potential in treating diseases related to cholesterol metabolism, such as cardiovascular diseases and certain types of cancer.

    Industry: Utilized in the production of bioactive compounds and pharmaceuticals.

Mechanism of Action

(S)-Mevalonic acid lithium salt exerts its effects through the mevalonate pathway. The compound is converted into mevalonate-5-phosphate, which is then further processed to produce isopentenyl pyrophosphate. This intermediate is crucial for the biosynthesis of sterols and other isoprenoids. The pathway involves several enzymes, including HMG-CoA reductase, which is a key regulatory point .

Comparison with Similar Compounds

Similar Compounds

    Mevalonic acid: The free acid form, which is less stable than its lithium salt counterpart.

    Mevalonate-5-phosphate: A phosphorylated derivative involved in the same biosynthetic pathway.

    Isopentenyl pyrophosphate: A downstream product in the mevalonate pathway.

Uniqueness

(S)-Mevalonic acid lithium salt is unique due to its stability and solubility compared to the free acid form. Its lithium salt form makes it easier to handle and use in various experimental setups. Additionally, it serves as a direct precursor in the mevalonate pathway, making it indispensable for studies related to sterol and isoprenoid biosynthesis .

Properties

Molecular Formula

C6H11LiO4

Molecular Weight

154.1 g/mol

IUPAC Name

lithium;(3S)-3,5-dihydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O4.Li/c1-6(10,2-3-7)4-5(8)9;/h7,10H,2-4H2,1H3,(H,8,9);/q;+1/p-1/t6-;/m0./s1

InChI Key

PVWNXFFXFNEHDZ-RGMNGODLSA-M

Isomeric SMILES

[Li+].C[C@](CCO)(CC(=O)[O-])O

Canonical SMILES

[Li+].CC(CCO)(CC(=O)[O-])O

Origin of Product

United States

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